![molecular formula C₄₉H₅₈F₃NO₁₇S B1147023 13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome CAS No. 168120-69-2](/img/structure/B1147023.png)
13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome, also known as this compound, is a useful research compound. Its molecular formula is C₄₉H₅₈F₃NO₁₇S and its molecular weight is 1022.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Protease Inhibition
A key area of scientific research for the compound involving 3-tert-Butyloxycarbonyl and trifluoromethyl groups focuses on its synthesis and application as protease inhibitors, particularly against severe acute respiratory syndrome coronavirus (SARS-CoV). Trifluoromethyl-β-amino alcohol, which is structurally related to the compound of interest, has been synthesized and demonstrated inhibitory activity against SARS-CoV 3CL protease. This synthesis involved introducing a trifluoromethyl (CF3) group to oxazolidinone, forming peptides with potential therapeutic applications against viral infections (Sydnes et al., 2006).
Methodological Advances in Synthesis
The compound's synthesis also underlines methodological advancements in creating protected vicinal amino alcohols from serine-derived aldehydes. Such methodologies are crucial for developing pharmaceuticals and are highlighted in the diastereoselective synthesis processes, indicating the compound's role in synthesizing biologically active molecules (Dondoni & Perrone, 2003).
Contributions to Anticancer Research
Functionalized amino acid derivatives related to the compound have been synthesized and evaluated for cytotoxicity against human cancer cell lines. This research suggests the compound's framework could be integral in designing new anticancer agents, demonstrating significant cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Exploration of Oxazolidines in Chemical Reactions
The compound's related 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones engage in unexpected reactions offering insights into synthesizing trifluoromethyl substituted oxazolidine-4-carboxylate and other derivatives. These findings expand the synthetic utility of oxazolidinones in creating diverse chemical entities (Burger et al., 2002).
Hybrid Foldamers and Solid-State Properties
Research into hybrid foldamers containing oxazolidin-2-one units has revealed their solid-state properties and solution behavior, offering potential for new materials with unique properties. These studies underscore the importance of the compound's structural motif in developing materials with desired physical and chemical characteristics (Castellucci et al., 2014).
Propiedades
IUPAC Name |
3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H58F3NO17S/c1-25-30(65-41(58)36-34(28-18-14-12-15-19-28)53(45(9,10)68-36)42(59)69-43(4,5)6)23-48(60)39(66-40(57)29-20-16-13-17-21-29)37-46(11,38(56)35(64-26(2)54)33(25)44(48,7)8)31(70-71(61,62)49(50,51)52)22-32-47(37,24-63-32)67-27(3)55/h12-21,30-32,34-37,39,60H,22-24H2,1-11H3/t30-,31-,32+,34-,35+,36+,37?,39?,46+,47-,48+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIDMEYXCJONDS-BUTJIMMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H58F3NO17S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747193 |
Source


|
| Record name | 5-{(3xi,5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-7-[(trifluoromethanesulfonyl)oxy]-5,20-epoxytax-11-en-13-yl} 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1022.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168120-69-2 |
Source


|
| Record name | 5-{(3xi,5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-7-[(trifluoromethanesulfonyl)oxy]-5,20-epoxytax-11-en-13-yl} 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
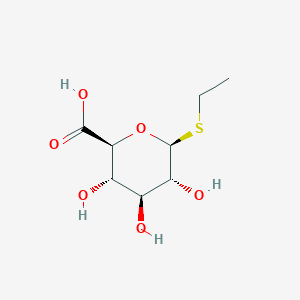
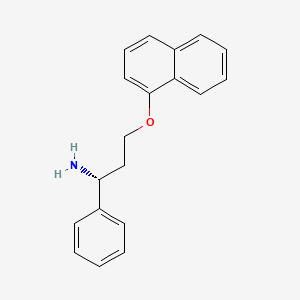
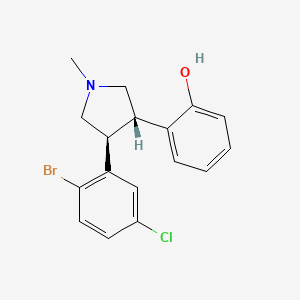
![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
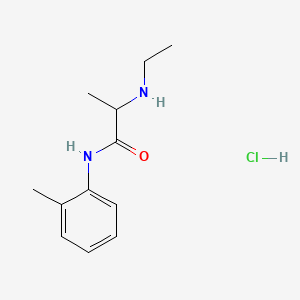
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
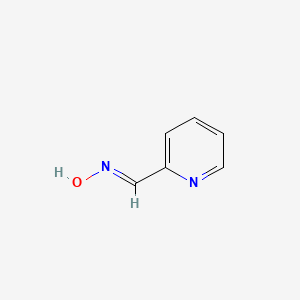

![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)
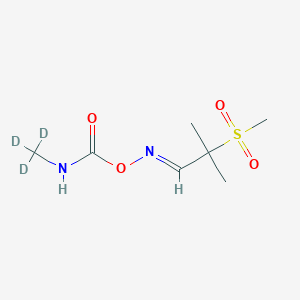
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)

